Cas no 5767-53-3 (2-[[3-[(2-hydroxy-3-methoxyphenyl)methylimino]propylideneamino]methyl]-6-methoxyphenol)

2-[[3-[(2-hydroxy-3-methoxyphenyl)methylimino]propylideneamino]methyl]-6-methoxyphenol structure
5767-53-3 structure
Product Name:2-[[3-[(2-hydroxy-3-methoxyphenyl)methylimino]propylideneamino]methyl]-6-methoxyphenol
Numero CAS:5767-53-3
MF:C19H22N2O4
MW:342.388985157013
CID:1605996
PubChem ID:21991
Update Time:2025-04-21

2-[[3-[(2-hydroxy-3-methoxyphenyl)methylimino]propylideneamino]methyl]-6-methoxyphenol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-[[3-[(2-hydroxy-3-methoxyphenyl)methylimino]propylideneamino]methyl]-6-methoxyphenol
    • LS-55450
    • (3-methoxysalicaldehyde)2-1,3-propylenediamine Schiff base
    • AC1L2JIT
    • 2,2'-[(1E,3E)-propane-1,3-diylidenebis(nitrilomethanediyl)]bis(6-methoxyphenol)
    • Phenol, 2,2'-(1,3-propanediylbis(nitrilomethylidyne))bis(6-methoxy- (9CI)
    • N,N'-bis(2-hydroxy-3-methoxybenzylidene)-1,3-diaminopropane
    • N,N'-bis(2-hydroxy-3-methoxybenzylidine)-1,3-diaminopropane
    • BRN 2011302
    • N,N'-bis(3-methoxy-2-hydroxybenzylidene)-1,3-propanediamine
    • 2,2'-(propane-1,3-diylbis(iminomethylene))bis(6-methoxyphenol)
    • 2,2'-(1,3-Propanediyl)bis(nitrilomethylidyne)bis(6-methoxyphenol)
    • alpha,alpha'-(Trimethylenenitrilo)bis(6-methoxy-o-cresol)
    • o-CRESOL, alpha,alpha'-(TRIMETHYLENENITRILO)BIS(6-METHOXY-
    • Phenol, 2,2'-(1,3-propanediylbis(nitrilomethylidyne))bis(6-methoxy-
    • 5767-53-3
    • NSC 84503
    • Inchi: 1S/C19H22N2O4/c1-24-16-8-3-6-14(18(16)22)12-20-10-5-11-21-13-15-7-4-9-17(25-2)19(15)23/h3-4,6-11,22-23H,5,12-13H2,1-2H3/b20-10+,21-11+
    • Chiave InChI: AZZAALUJYLNNGA-CLVAPQHMSA-N
    • Sorrisi: O(C)C1=CC=CC(=C1O)C/N=C/C/C=N/CC1C=CC=C(C=1O)OC

Proprietà calcolate

  • Massa esatta: 342.15800
  • Massa monoisotopica: 342.15795719g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 8
  • Complessità: 392
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.1
  • Superficie polare topologica: 83.6Ų

Proprietà sperimentali

  • PSA: 83.64000
  • LogP: 3.04310
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd